Ethyl 5-nitro-2-propylnicotinate
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Overview
Description
Preparation Methods
The synthesis of ethyl 5-nitro-2-propylnicotinate typically involves the nitration of 2-propylnicotinic acid followed by esterification with ethanol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the nicotinic acid ring. The resulting 5-nitro-2-propylnicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .
Chemical Reactions Analysis
Ethyl 5-nitro-2-propylnicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 5-nitro-2-propylnicotinate is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other nicotinic acid derivatives and is used in studies involving nitration and esterification reactions.
Biology: It is used in biochemical research to study the effects of nitro-substituted nicotinic acid derivatives on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting nicotinic acid receptors.
Mechanism of Action
The mechanism of action of ethyl 5-nitro-2-propylnicotinate involves its interaction with nicotinic acid receptors. The nitro group and ester functionality play crucial roles in its binding affinity and activity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through specific molecular targets and pathways .
Comparison with Similar Compounds
Ethyl 5-nitro-2-propylnicotinate can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the nitro group and has different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to differences in physical and chemical properties.
5-Nitro-2-propylnicotinic acid: The free acid form of the compound, which has different solubility and reactivity compared to the ester form.
This compound is unique due to the presence of both the nitro group and the ethyl ester functionality, which confer specific chemical and biological properties that are distinct from its analogs.
Biological Activity
Ethyl 5-nitro-2-propylnicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural chemistry. This article examines the compound's biological activity, including its antimicrobial, anti-inflammatory, and potential insecticidal properties, supported by relevant research findings and case studies.
This compound is characterized by the presence of a nitro group at the 5-position of the nicotinate structure, which may influence its reactivity and biological interactions. The molecular formula is C12H14N2O3, and it has a molecular weight of 234.25 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing minimum inhibitory concentrations (MIC) that suggest strong antibacterial activity. For instance, derivatives of similar structures have shown MIC values ranging from 0.24 µg/mL to over 125 µg/mL against Mycobacterium tuberculosis and other pathogens .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Mycobacterium tuberculosis | 0.48 - 0.98 |
This compound | Staphylococcus aureus | 1.95 |
This compound | Escherichia coli | >125 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A specific study demonstrated that compounds with similar structural features inhibited pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Study:
In a controlled experiment, this compound was administered to cell cultures exposed to inflammatory stimuli. The results indicated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.
Insecticidal Properties
The compound has also shown promise as an insect repellent or attractant. Ethyl nicotinate derivatives have been reported to attract certain insect species more effectively than natural fruit odors, indicating their potential use in pest control .
Table 2: Insect Attraction Studies
Compound | Insect Species | Attraction Level |
---|---|---|
This compound | Frankliniella occidentalis | High |
Ethyl nicotinate | Thrips tabaci | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial action : The nitro group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
- Anti-inflammatory effects : By modulating cytokine production, the compound may help alleviate symptoms associated with chronic inflammation.
- Insect behavior modification : The structural characteristics allow for effective binding at receptor sites in insects, influencing their behavior.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl 5-nitro-2-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-3-5-10-9(11(14)17-4-2)6-8(7-12-10)13(15)16/h6-7H,3-5H2,1-2H3 |
InChI Key |
RNTDYQLQCNZROW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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